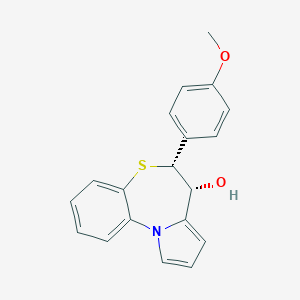
6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol can have several biochemical and physiological effects. For example, it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It can also induce apoptosis, which is the programmed death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol. One area of research is to further study its mechanism of action and identify the specific enzymes that it targets. Another area of research is to explore its potential applications in other fields, such as neurodegenerative diseases and inflammation. Additionally, researchers can investigate ways to optimize the synthesis process of this compound to make it more efficient and cost-effective.
Conclusion:
In conclusion, 6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol is a promising compound that has potential applications in various fields, particularly in the treatment of cancer. Its complex synthesis process and limited availability make it a challenging compound to work with, but future research can help optimize its synthesis and identify its full potential.
Méthodes De Synthèse
The synthesis of 6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol is a complex process that involves several steps. The first step is the synthesis of 4-methoxyphenylacetic acid, which is then converted into 4-methoxyphenylacetonitrile. The nitrile group is then reduced to form 4-methoxyphenylethylamine, which is further reacted with 2-(4-chlorobenzoyl)benzoic acid to form the final compound.
Applications De Recherche Scientifique
6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
131403-79-7 |
|---|---|
Nom du produit |
6-(4-Methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol |
Formule moléculaire |
C19H17NO2S |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
(6R,7R)-6-(4-methoxyphenyl)-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol |
InChI |
InChI=1S/C19H17NO2S/c1-22-14-10-8-13(9-11-14)19-18(21)16-6-4-12-20(16)15-5-2-3-7-17(15)23-19/h2-12,18-19,21H,1H3/t18-,19-/m1/s1 |
Clé InChI |
BGBGSDYFNXHIKG-RTBURBONSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@@H]2[C@@H](C3=CC=CN3C4=CC=CC=C4S2)O |
SMILES |
COC1=CC=C(C=C1)C2C(C3=CC=CN3C4=CC=CC=C4S2)O |
SMILES canonique |
COC1=CC=C(C=C1)C2C(C3=CC=CN3C4=CC=CC=C4S2)O |
Synonymes |
6-(4-methoxyphenyl)pyrrolo(2,1-d)(1,5)benzothiazepin-7(6H)-ol 6-MPPBO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)




![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)




